molecular formula C24H18BrNO B5220495 1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide

Cat. No.: B5220495
M. Wt: 416.3 g/mol
InChI Key: WXONZWGZGBHYRY-UHFFFAOYSA-M
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Description

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide is a complex organic compound that features a unique structure combining fluorenyl and quinolinium moieties

Properties

IUPAC Name

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18NO.BrH/c26-24(16-25-13-5-8-17-6-2-4-10-23(17)25)19-11-12-22-20(15-19)14-18-7-1-3-9-21(18)22;/h1-13,15H,14,16H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXONZWGZGBHYRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC5=CC=CC=C54.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide typically involves multi-step organic reactions. One common method starts with the preparation of 9H-fluoren-2-yl derivatives, which can be synthesized through air oxidation of 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) . The quinolinium moiety can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including phase-transfer catalysis and interfacial polycondensation. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles, depending on the desired derivative.

Major Products

The major products formed from these reactions include fluorenones and substituted quinolinium derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to bind to and inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis . The compound’s fluorescent properties are due to the unique electronic structure of the fluorenyl and quinolinium moieties, which allows it to absorb and emit light efficiently.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-fluoren-2-yl)-2-quinolin-1-ium-1-ylethanone;bromide stands out due to its combined fluorenyl and quinolinium structure, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and specific molecular interactions.

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